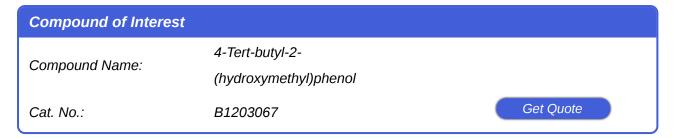


## Spectral Analysis of 4-tert-butyl-2-(hydroxymethyl)phenol: A Technical Guide

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral analysis of **4-tert-butyl-2-(hydroxymethyl)phenol**. Due to the limited availability of published experimental spectral data for this specific compound, this document outlines the expected spectral characteristics based on fundamental principles of spectroscopy and provides illustrative data from a closely related analogue, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. The methodologies provided are standard protocols applicable to the analysis of this and similar phenolic compounds.

## **Chemical Structure and Properties**

IUPAC Name: 4-(tert-butyl)-2-(hydroxymethyl)phenol

CAS Number: 6638-87-5[1]

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

### **Predicted Spectral Data Summary**

The following tables summarize the predicted and expected spectral data for **4-tert-butyl-2- (hydroxymethyl)phenol**. These predictions are based on the analysis of its chemical structure



and comparison with analogues.

1H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.0 - 10.0	Singlet (broad)	1H	Ar-OH
~7.2 - 7.4	Doublet	1H	Ar-H (meta to -OH)
~7.0 - 7.2	Doublet of Doublets	1H	Ar-H (ortho to -tert- butyl)
~6.8 - 7.0	Doublet	1H	Ar-H (ortho to -OH)
~4.6 - 4.8	Singlet	2H	-CH <sub>2</sub> -OH
~4.5 - 5.5	Singlet (broad)	1H	-CH <sub>2</sub> -OH
~1.3	Singlet	9H	-C(CH₃)₃

<sup>13</sup>C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~155	C-OH (aromatic)
~142	C-tert-butyl (aromatic)
~128	C-H (aromatic)
~126	C-H (aromatic)
~125	C-CH <sub>2</sub> OH (aromatic)
~115	C-H (aromatic)
~65	-CH <sub>2</sub> -OH
~34	-C(CH <sub>3</sub> ) <sub>3</sub>
~31	-C(CH₃)₃

## **IR Spectral Data (Predicted)**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H Stretch (phenolic and alcoholic)
3100 - 3000	Medium	C-H Stretch (aromatic)
2960 - 2850	Strong	C-H Stretch (aliphatic)
1600 - 1450	Medium-Strong	C=C Stretch (aromatic ring)
1260 - 1200	Strong	C-O Stretch (phenol)
1050 - 1000	Strong	C-O Stretch (primary alcohol)
850 - 800	Strong	C-H Bend (para-substituted ring)

**Mass Spectrometry Data (Predicted)** 

m/z	Relative Intensity	Assignment
180	High	[M] <sup>+</sup> (Molecular Ion)
165	High	[M - CH₃] <sup>+</sup>
151	Medium	[M - CH <sub>2</sub> OH] <sup>+</sup>
147	Medium	[M - H <sub>2</sub> O - CH <sub>3</sub> ]+
123	Medium	[M - C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

# **Experimental Protocols Synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol**

A plausible synthetic route involves the base-catalyzed hydroxymethylation of 4-tert-butylphenol with formaldehyde. The following is a general protocol adapted from the synthesis of related compounds.

#### Materials:

4-tert-butylphenol



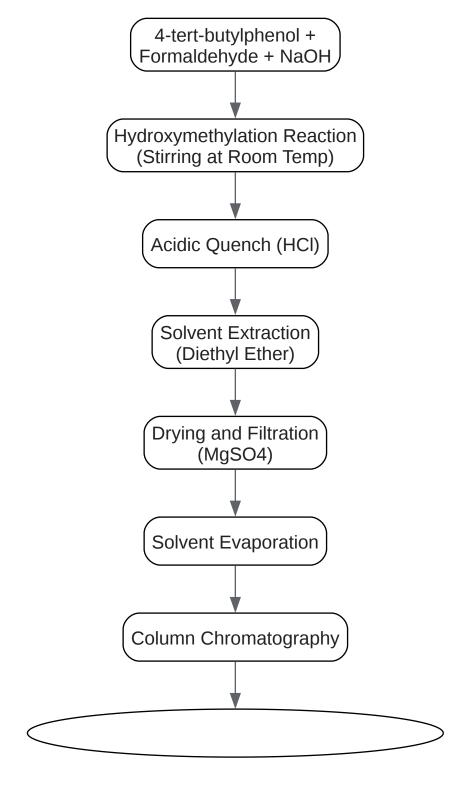
- Formaldehyde solution (37% in H<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Deionized water

#### Procedure:

- A solution of sodium hydroxide in deionized water is prepared in a round-bottom flask.
- 4-tert-butylphenol is added to the flask, and the mixture is stirred until the phenol is completely dissolved.
- The solution is cooled to room temperature, and formaldehyde solution is added dropwise with continuous stirring.
- The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of hydrochloric acid until the solution is acidic.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

#### Synthesis Workflow





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Caption: Synthetic workflow for 4-tert-butyl-2-(hydroxymethyl)phenol.

## **Spectral Analysis Protocols**



Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).
- Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Data is processed using standard NMR software.

Infrared (IR) Spectroscopy:

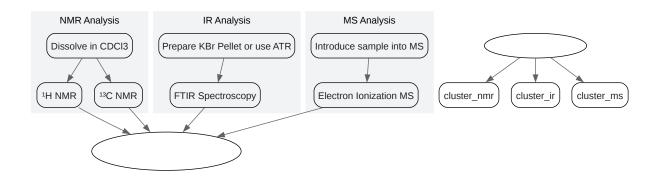
- IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used.
- The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup>.

Mass Spectrometry (MS):

- Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.
- The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Spectral Analysis Workflow





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Caption: Workflow for the spectral analysis of a synthesized compound.

# Illustrative Spectral Data of an Analogue: 2,4-di-tert-butyl-6-(hydroxymethyl)phenol

The following data for the related compound 2,4-di-tert-butyl-6-(hydroxymethyl)phenol (CAS 16373-02-7) is provided for illustrative purposes.[2]

<sup>1</sup>H NMR Data of Analogue

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.21	d	1H	Ar-H
6.99	d	1H	Ar-H
4.84	s	2H	-CH <sub>2</sub> -
1.44	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
1.31	S	9H	-C(CH₃)₃



Mass Spectrometry Data of Analogue

m/z	Relative Intensity	Assignment
236	High	[M]+
221	High	[M - CH <sub>3</sub> ] <sup>+</sup>
205	Medium	[M - CH <sub>2</sub> OH] <sup>+</sup>
177	Medium	[M - C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

### Conclusion

This technical guide has outlined the expected spectral characteristics of **4-tert-butyl-2-** (hydroxymethyl)phenol and provided standard experimental protocols for its synthesis and analysis. While experimental data for the target compound is not readily available in public databases, the information presented here, including illustrative data from a close analogue, serves as a valuable resource for researchers and scientists working with this and related phenolic compounds. The provided workflows for synthesis and spectral analysis offer a clear and structured approach for laboratory investigation.

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#### References

- 1. 6638-87-5|4-(tert-Butyl)-2-(hydroxymethyl)phenol|BLD Pharm [bldpharm.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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